molecular formula C15H12BrNO4 B11483888 2-(3-Methoxyphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate

2-(3-Methoxyphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate

Cat. No.: B11483888
M. Wt: 350.16 g/mol
InChI Key: NUYDOYLLWLDJJH-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate is an organic compound that belongs to the class of pyridinecarboxylates This compound is characterized by the presence of a methoxyphenyl group, a bromopyridine moiety, and an oxoethyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate typically involves the esterification of 5-bromopyridine-3-carboxylic acid with 2-(3-methoxyphenyl)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the oxoethyl linkage can be reduced to form alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or neutral conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of quinones or other oxidized aromatic compounds.

    Reduction: Formation of alcohols or reduced carbonyl compounds.

Scientific Research Applications

2-(3-Methoxyphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the development of novel materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate is not fully elucidated. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to fully understand its molecular interactions and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Methoxyphenyl)-2-oxoethyl 5-chloropyridine-3-carboxylate
  • 2-(3-Methoxyphenyl)-2-oxoethyl 5-fluoropyridine-3-carboxylate
  • 2-(3-Methoxyphenyl)-2-oxoethyl 5-iodopyridine-3-carboxylate

Uniqueness

2-(3-Methoxyphenyl)-2-oxoethyl 5-bromopyridine-3-carboxylate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as nucleophilic substitution This makes it a versatile intermediate in organic synthesis

Properties

Molecular Formula

C15H12BrNO4

Molecular Weight

350.16 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 5-bromopyridine-3-carboxylate

InChI

InChI=1S/C15H12BrNO4/c1-20-13-4-2-3-10(6-13)14(18)9-21-15(19)11-5-12(16)8-17-7-11/h2-8H,9H2,1H3

InChI Key

NUYDOYLLWLDJJH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)COC(=O)C2=CC(=CN=C2)Br

Origin of Product

United States

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